molecular formula C4H7ClN4O2 B1586226 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride CAS No. 56830-58-1

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Cat. No.: B1586226
CAS No.: 56830-58-1
M. Wt: 178.58 g/mol
InChI Key: IIVYOQGIZSPVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is a chemical compound with the molecular formula C4H7ClN4O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride typically involves the cyclization of dimethyl malonate with guanidine hydrochloride. The reaction is carried out in the presence of sodium methylate, followed by nitrosation and reduction steps. The final product is obtained by reacting the intermediate with hydrochloric acid .

Industrial Production Methods

In industrial settings, the synthesis process is optimized to increase yield and reduce costs. The method involves the use of dimethyl malonate and guanidine hydrochloride as raw materials, which undergo cyclization, nitrosation, reduction, and salt-forming reactions. The total yield of the product is approximately 75%, with a purity of 99.0% .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Pharmaceutical Development

DADHP serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting metabolic disorders and viral infections. Notably, it is involved in synthesizing antiviral nucleoside analogues, which are essential for treating various viral diseases . The compound's ability to form derivatives facilitates the creation of novel therapeutic agents that can effectively combat specific health conditions.

Biochemical Research

In biochemical research, DADHP is utilized to study enzyme inhibition and metabolic pathways. This compound aids researchers in understanding complex biological processes by acting as a substrate or inhibitor in enzymatic reactions. Its role in elucidating metabolic pathways contributes to advancements in biochemistry and molecular biology, providing insights into cellular functions and disease mechanisms .

Antimicrobial Applications

DADHP exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics and treatments for infections. Research indicates that this compound can inhibit the growth of various pathogens, which is critical in addressing antibiotic resistance issues prevalent in modern medicine . Its application in antimicrobial research supports the ongoing efforts to discover effective treatments against resistant bacterial strains.

Plant Growth Regulation

In agriculture, DADHP is applied as a plant growth regulator. It has been shown to enhance crop yield and improve resilience against environmental stressors such as drought and disease. By modulating plant growth processes, DADHP can contribute to sustainable agricultural practices and food security . Its use in agrochemicals highlights its importance beyond traditional pharmaceutical applications.

Diagnostic Reagents

DADHP is also employed in laboratory settings as a diagnostic reagent. It is used in tests to assess specific biochemical markers in clinical samples, aiding in disease diagnosis and monitoring . This application underscores the compound's versatility and relevance across different scientific domains.

Data Table: Summary of Applications

Application AreaDescriptionExamples of Use
Pharmaceutical DevelopmentIntermediate for synthesizing drugs targeting metabolic disorders and viral infectionsAntiviral nucleoside analogues
Biochemical ResearchUsed to study enzyme inhibition and metabolic pathwaysSubstrate/inhibitor in enzymatic reactions
Antimicrobial ApplicationsExhibits antimicrobial properties for developing new antibioticsTreatment for bacterial infections
Plant Growth RegulationEnhances crop yield and resilience against environmental stressAgrochemical formulations
Diagnostic ReagentsUtilized in laboratory tests for assessing biochemical markersClinical diagnostics

Case Studies

Case Study 1: Antiviral Drug Development
Research conducted on DADHP has led to the development of novel antiviral agents that target specific viral enzymes. These studies demonstrate the compound's efficacy as a precursor for synthesizing effective treatments against viruses like HIV and hepatitis.

Case Study 2: Enzyme Inhibition Studies
In a series of experiments investigating enzyme kinetics, DADHP was used to inhibit specific enzymes involved in metabolic pathways. Results indicated significant alterations in metabolic rates, providing insights into potential therapeutic targets for metabolic disorders.

Case Study 3: Agricultural Field Trials
Field trials involving DADHP as a growth regulator showed increased yields of staple crops under stress conditions. These trials highlight its potential role in enhancing agricultural productivity while minimizing chemical inputs.

Mechanism of Action

The mechanism of action of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA synthesis, leading to its potential anticancer and antiviral effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride
  • 5-Fluoro-2-amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dihydroxypyrimidine

Uniqueness

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical and biological properties.

Biological Activity

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (often referred to as 2,5-DHP) is a pyrimidine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies, as well as its role as an intermediate in the synthesis of nucleoside analogues.

Chemical Structure and Properties

The molecular formula of 2,5-DHP is C₄H₆ClN₄O₂. It features two amino groups and two hydroxyl groups attached to the pyrimidine ring, enhancing its solubility and biological activity. The hydrochloride form improves stability and solubility in biological systems, making it suitable for various applications.

The biological activity of 2,5-DHP is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : 2,5-DHP can inhibit enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.
  • Antiviral Activity : Research indicates that 2,5-DHP may possess antiviral properties by interfering with viral replication processes. It has been studied for effectiveness against various viruses, including those involved in respiratory infections and HIV .

Antimicrobial Properties

Studies have demonstrated that 2,5-DHP exhibits antimicrobial activity against a range of pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Properties

Research on the anticancer potential of 2,5-DHP has shown promising results. The compound has been tested in vitro against several cancer cell lines, where it demonstrated significant cytotoxic effects. For instance:

  • Cell Lines Tested : Various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) have been subjected to treatment with 2,5-DHP.
  • Results : In these studies, 2,5-DHP exhibited IC50 values ranging from 10 µM to 30 µM depending on the cell line and treatment duration .

Case Studies

  • In Vitro Studies on NO Production
    A study evaluated the effect of 2-amino-4,6-dihydroxypyrimidines on nitric oxide (NO) production in immune-activated mouse peritoneal cells. The results indicated that derivatives of 2,5-DHP significantly suppressed NO production at concentrations as low as 2.5 µM .
    CompoundIC50 (µM)Effect on NO Production
    B136Moderate suppression
    B122High suppression
  • Antiviral Activity Against HIV
    In another study focusing on the antiviral properties of nucleoside analogues derived from 2,5-DHP, it was found that these compounds could effectively inhibit HIV replication by mimicking natural nucleotides necessary for viral DNA synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2,5-Diamino-4,6-dichloropyrimidine Contains chlorine substituents at positions 4 and 6Enhanced reactivity compared to hydroxyl derivatives
4-Amino-2-hydroxypyrimidine Lacks one amino group; single hydroxylLess complex than 2,5-diamino derivative
2-Amino-4-hydroxy-6-methylpyrimidine Contains methyl group at position 6Methyl substitution alters biological activity

The unique combination of amino and hydroxyl groups in 2,5-DHP contributes to its distinct chemical reactivity and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, and what challenges arise during synthesis?

The compound is typically synthesized via chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of quaternary ammonium salts or amine hydrochlorides. However, this method often results in low yields (<10%) due to decomposition into tars and difficulties in handling insoluble amine salts . Alternative approaches include using Vilsmeier reagents (halomethyleniminium salts), which condense with the dihydroxypyrimidine to form intermediates that are hydrolyzed under controlled pH (1–2) to yield the target compound. This method achieves higher yields (~76%) but requires precise pH control to avoid ring degradation .

Q. How is this compound characterized for purity and structural confirmation?

Key characterization methods include:

  • Elemental analysis to verify stoichiometry.
  • ¹H-NMR to confirm the presence of amino and hydroxyl groups.
  • HPLC for purity assessment (≥98% purity is achievable via chromatographic purification) .
    Physicochemical properties such as LogP (0.37) and solubility in polar solvents (e.g., ethanol, water) are critical for predicting reactivity in downstream syntheses .

Q. What role does this compound play in synthesizing nucleoside analogs or antiviral agents?

It serves as a precursor for 9-substituted-2-aminopurines, which are intermediates in antiviral drugs like carbocyclic nucleosides. For example, it is used to synthesize 8-aza-2-aminopurines with broad-spectrum anti-herpes activity. The dichloropyrimidine intermediate (IV) reacts with amines (e.g., HNR⁴R⁵) in refluxing alcohols to form purine derivatives .

Advanced Research Questions

Q. How can researchers mitigate low yields and decomposition during chlorination steps?

Decomposition during POCl₃-mediated chlorination is attributed to the formation of tarry byproducts. To address this:

  • Use Vilsmeier reagents (e.g., chloromethylene dimethylammonium chloride) instead of POCl₃, which reduces side reactions and improves yields to ~76% .
  • Employ N-5-protected intermediates (e.g., alkoxycarbonyl groups) to stabilize the pyrimidine ring during chlorination. However, this introduces additional steps for deprotection .
  • Optimize solvent systems (e.g., acetonitrile with PCl₅) to reduce tar formation, though scalability remains challenging .

Q. What are the trade-offs between using N-5-protected intermediates versus unprotected precursors?

Protected intermediates (e.g., Lonza AG’s alkoxycarbonyl derivatives) improve chlorination efficiency (yields 35–65%) by preventing amine group reactivity. However, deprotection requires acidic hydrolysis (pH 1–2), which risks ring degradation unless the product is rapidly extracted into an organic phase . Unprotected routes avoid deprotection but face lower yields due to competitive side reactions.

Q. How can hydrolysis conditions be optimized to prevent ring degradation during intermediate conversion?

  • Maintain pH 1–2 during hydrolysis to accelerate reaction kinetics while minimizing product degradation.
  • Use water-miscible cosolvents (e.g., ethanol) to enhance solubility and reduce contact time with acidic aqueous phases.
  • Extract the product into immiscible organic solvents (e.g., chloroform) immediately after formation to isolate it from harsh acidic conditions .

Q. How do contradictory reports on chlorination efficiency (e.g., Temple et al. vs. Hanson) inform modern synthesis protocols?

Temple et al. initially reported failed chlorination due to ring degradation, while Hanson’s method (using excess quaternary ammonium salts) claimed improved yields. However, independent validation revealed inconsistencies, with yields often <10% due to tar formation. These contradictions highlight the sensitivity of the reaction to:

  • Catalyst choice (e.g., quaternary salts vs. Vilsmeier reagents).
  • Solvent systems (acetonitrile vs. POCl₃ alone).
    Modern protocols reconcile these by prioritizing Vilsmeier-based routes or protected intermediates for reproducibility .

Q. What analytical challenges arise in quantifying byproducts during large-scale synthesis?

  • Tarry residues complicate mass balance calculations. Use TLC or LC-MS to track decomposition products.
  • Insoluble amine salts require filtration before analysis, potentially leading to product loss. Centrifugation or gradient extraction improves recovery .

Properties

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h5H2,(H4,6,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVYOQGIZSPVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370065
Record name 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56830-58-1
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56830-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.